molecular formula C23H29NO5 B13736205 dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate CAS No. 40494-48-2

dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate

Cat. No.: B13736205
CAS No.: 40494-48-2
M. Wt: 399.5 g/mol
InChI Key: YXYCLIHVHKFXIZ-UHFFFAOYSA-N
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Description

Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzoannulene core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl group and other substituents via electrophilic or nucleophilic substitution reactions.

    Quaternization: Conversion of the amine group to the azanium form through quaternization reactions using alkylating agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:

    Batch Reactors: Use of batch reactors for controlled synthesis and monitoring of reaction progress.

    Purification: Purification of the final product through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: Oxidation of the phenyl group to form corresponding quinones.

    Reduction: Reduction of the azanium group to the amine form.

    Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. Key aspects include:

    Molecular Targets: Binding to enzymes, receptors, and other biomolecules.

    Pathways: Modulation of signaling pathways, including oxidative stress response and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]amine: Lacks the azanium group.

    Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium: Lacks the 2-hydroxy-2-oxoacetate group.

Uniqueness

The uniqueness of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

40494-48-2

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C21H27NO.C2H2O4/c1-22(2)16-17-23-21(19-12-4-3-5-13-19)15-9-8-11-18-10-6-7-14-20(18)21;3-1(4)2(5)6/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

YXYCLIHVHKFXIZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1(CCCCC2=CC=CC=C21)C3=CC=CC=C3.C(=O)(C(=O)[O-])O

Origin of Product

United States

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